Oncrasin-72

Beschreibung

Eigenschaften

IUPAC Name |

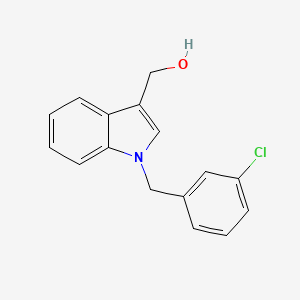

[1-[(3-chlorophenyl)methyl]indol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10,19H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARNOLFFSUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534900 | |

| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92407-90-4 | |

| Record name | NSC-743380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oncrasin-72

Executive Summary

Oncrasin-72 (also known as NSC-743380) is a potent analogue of the novel anticancer agent Oncrasin-1, identified through synthetic lethality screening.[1][2] This small molecule has demonstrated significant antitumor activity in a range of preclinical models.[1][2] Mechanistically, this compound functions as an inhibitor of RNA polymerase II, leading to downstream modulation of multiple critical cancer-related signaling pathways.[1][3] Specifically, it induces the activation of the c-Jun N-terminal kinase (JNK) pathway while simultaneously inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade.[1][2] This dual action culminates in the induction of apoptosis in sensitive cancer cell lines.[1] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the preclinical evaluation of this compound.

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular machinery and signaling pathways. The primary molecular event is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][2] This inhibition disrupts the normal process of transcription, leading to cellular stress.

The cellular response to this primary insult diverges into two significant, and seemingly independent, signaling events:

-

JNK Pathway Activation: this compound treatment leads to the robust activation of the JNK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family often associated with cellular stress responses and apoptosis.[1]

-

JAK2/STAT3 Pathway Inhibition: Concurrently, this compound inhibits the phosphorylation, and thus the activation, of JAK2 and its downstream effector STAT3.[1][2] The JAK/STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and oncogenesis.[1][4]

The combination of JNK activation and STAT3 inhibition contributes to the potent antitumor activity of this compound, ultimately leading to the induction of apoptosis and suppression of tumor growth.[1] It has been demonstrated that blocking JNK activation or overexpressing a constitutively active form of STAT3 can partially reverse the cytotoxic effects of the compound.[1][2]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

Oncrasin-72: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-72 (NSC-743380), a potent analog of Oncrasin-1, has emerged as a promising small molecule with significant antitumor activity. Identified through synthetic lethality screening against K-Ras mutant tumor cells, this compound demonstrates a multifaceted mechanism of action, primarily involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, inhibition of STAT3, and suppression of RNA polymerase II phosphorylation. This technical guide provides an in-depth overview of the discovery, a detailed (though generalized) synthesis protocol, comprehensive quantitative data on its biological activity, and a thorough examination of the experimental methodologies used to elucidate its mechanism of action. Visualized through signaling pathway and workflow diagrams, this document serves as a critical resource for researchers engaged in the ongoing development and study of this potential anticancer therapeutic.

Discovery and Development

This compound, with the chemical name 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol, was developed as part of a program to optimize the antitumor properties of its parent compound, Oncrasin-1.[1] The initial discovery of the Oncrasin family stemmed from a synthetic lethality screening approach, which aimed to identify compounds that were selectively lethal to cells with specific cancer-driving mutations, in this case, mutations in the K-Ras oncogene.[1] this compound was identified as one of the most potent analogs of Oncrasin-1, exhibiting superior antitumor activity.[1]

Synthesis of this compound

The synthesis of this compound follows a two-step process common for N-alkylated indole-3-methanol derivatives. The general strategy involves the N-alkylation of an indole-3-carboxaldehyde intermediate, followed by the reduction of the aldehyde group to a primary alcohol.

Experimental Protocol: Synthesis of 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol

Step 1: N-Alkylation of 1H-indole-3-carboxaldehyde

-

To a solution of 1H-indole-3-carboxaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting mixture at 0°C for approximately 30 minutes to allow for the deprotonation of the indole nitrogen.

-

Add a solution of 1-(chloromethyl)-3-chlorobenzene (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde.

Step 2: Reduction to 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol

-

Dissolve the 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde (1.0 equivalent) from the previous step in methanol and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated potent and selective activity against a range of human cancer cell lines and has shown significant efficacy in preclinical animal models.

In Vitro Efficacy

The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The 50% growth-inhibitory concentration (GI₅₀) for eight of the most sensitive cell lines was found to be less than or equal to 10 nM.[1]

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

| Most Sensitive Lines | Lung, Colon, Ovary, Kidney, Breast | ≤ 10 |

Note: The specific cell lines within the "Most Sensitive Lines" category are not publicly detailed in the provided search results.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the potent antitumor activity of this compound. In a xenograft model using the A498 human renal cancer cell line, treatment with this compound at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of tumors.[1]

Table 2: In Vivo Activity of this compound in A498 Renal Cancer Xenograft Model

| Animal Model | Cell Line | Dosing (mg/kg) | Outcome |

| Nude Mice | A498 (Renal) | 67 - 150 | Complete Tumor Regression |

Mechanism of Action

The antitumor effects of this compound are mediated through the modulation of multiple cancer-related signaling pathways. The primary mechanisms identified include the activation of JNK, inhibition of the JAK2/STAT3 pathway, and suppression of RNA polymerase II phosphorylation.[1]

Signaling Pathways Modulated by this compound

Caption: this compound's multifaceted mechanism of action.

Experimental Protocols for Mechanistic Studies

The following are generalized protocols based on standard laboratory procedures that are used to investigate the mechanism of action of compounds like this compound.

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.

-

Calculate the GI₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell growth.

-

Culture cancer cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JNK, STAT3, and other proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Treat cells with this compound or vehicle control for a specified period.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental and logical Workflows

Caption: Workflow for this compound evaluation.

Conclusion

This compound is a promising anticancer agent with a well-defined, albeit complex, mechanism of action. Its potent in vitro and in vivo activity, particularly against cancers with K-Ras mutations, warrants further investigation and development. This technical guide provides a comprehensive summary of the current knowledge surrounding this compound, intended to facilitate further research and accelerate its potential translation into a clinical setting. The detailed methodologies and data presented herein serve as a valuable resource for the scientific community dedicated to advancing cancer therapeutics.

References

Oncrasin-72: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncrasin-72 (also known as NSC-743380) is a potent anti-tumor agent and a promising candidate for cancer therapy. As an analog of Oncrasin-1, it was initially identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Target Identification: A Synthetic Lethality Approach

The Oncrasin family of compounds was discovered using a synthetic lethality screening approach. This strategy aims to identify compounds that are lethal to cells with a specific genetic alteration (in this case, a K-Ras mutation) but are non-toxic to cells without this alteration.[1][2][3] The isogenic cell lines, differing only in their K-Ras mutational status, formed the basis of this screening methodology.[4][5]

Conceptual Workflow of Synthetic Lethality Screening

The screening process conceptually involves the treatment of both K-Ras mutant and wild-type cells with a library of small molecules. Compounds that selectively induce cell death in the K-Ras mutant line are identified as hits.

Target Validation and Mechanism of Action

Following its identification, this compound underwent extensive validation to elucidate its mechanism of action. Studies have revealed that this compound exerts its anti-tumor effects through a multi-pronged approach, impacting several critical cancer-related pathways.[1][2][3]

Inhibition of RNA Polymerase II

A key mechanism of action for this compound is the inhibition of RNA Polymerase II (Pol II).[6][7] Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Pol II.[1][2][3] This inhibition disrupts transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the transcriptional machinery.[7][8]

Activation of JNK Signaling Pathway

This compound has been shown to induce sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] The prolonged activation of JNK is a pro-apoptotic signal that contributes significantly to this compound-mediated cell death.[1]

Inhibition of JAK2/STAT3 Signaling Pathway

Another critical pathway affected by this compound is the JAK2/STAT3 signaling cascade. The compound inhibits the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream targets like cyclin D1.[1][2][3] The inhibition of this pro-survival pathway further contributes to the anti-tumor activity of this compound.

Integrated Signaling Pathway of this compound

The following diagram illustrates the interconnected signaling pathways modulated by this compound, leading to apoptosis.

Quantitative Data

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a range of cancer cell lines. The 50% growth-inhibitory concentration (GI50) for some of the most sensitive cell lines is in the nanomolar range.[1][2]

| Cell Line | Cancer Type | IC50 (µM) | GI50 (nM) | Reference |

| A498 | Renal Cancer | 0.01 | - | [2] |

| MCF-7 | Breast Cancer | 0.02 | - | [2] |

| 786-O | Renal Cancer | >10 | - | [2] |

| MDA-MB-231 | Breast Cancer | >10 | - | [2] |

| U937 | Leukemia | 0.03 - 0.3 | - | [9] |

| M-07e | Leukemia | 0.03 - 0.3 | - | [9] |

| MV4-11 | Leukemia | 0.03 - 0.3 | - | [9] |

| THP-1 | Leukemia | 0.03 - 0.3 | - | [9] |

| Various | Lung, Colon, Ovary, Kidney, Breast | - | ≤ 10 | [1][2][3] |

Note: A comprehensive list of all cell lines with GI50 ≤ 10 nM is not publicly available.

In Vivo Efficacy of this compound

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Treatment with this compound resulted in complete regression of A498 renal cancer xenograft tumors in nude mice.[1][2][3]

| Xenograft Model | Treatment Dose | Outcome | Reference |

| A498 (Renal Cancer) | 67 mg/kg - 150 mg/kg | Complete tumor regression | [1][2][3] |

Note: Detailed time-course data on tumor volume and animal weight from these studies are not fully available in the cited literature.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is a generalized procedure based on the NCI-60 screening methodology.[1][10]

Objective: To determine the in vitro cytotoxicity of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[1]

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid[1]

-

1% (v/v) acetic acid

-

10 mM Tris base solution

-

Microplate reader (515 nm wavelength)

Procedure:

-

Cell Seeding: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control. Incubate for 48-72 hours.[1][2]

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[1]

-

Staining: Wash the plates five times with 1% acetic acid and allow to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.[1]

-

Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[1]

-

Readout: Measure the absorbance at 515 nm using a microplate reader.[1]

Western Blot Analysis

This is a generalized protocol for detecting changes in protein phosphorylation and expression.

Objective: To validate the effect of this compound on target proteins (e.g., p-JNK, p-STAT3, RNA Pol II CTD).

Materials:

-

Cell lysates from this compound treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-p-STAT3, anti-RNA Pol II CTD phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with desired concentrations of this compound for a specified time. Lyse the cells and determine the protein concentration.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add chemiluminescent substrate. Capture the signal using an imaging system.

Known Antibodies for this compound Related Pathways:

-

Phospho-JNK (Thr183/Tyr185): Several commercial antibodies are available (e.g., Santa Cruz Biotechnology sc-293138, Bioss Antibodies BS-4163R).[11][12]

-

Phospho-STAT3 (Tyr705): A widely used antibody is Cell Signaling Technology #9131.[13]

In Vivo Xenograft Study

This is a generalized protocol for assessing the in vivo anti-tumor activity of this compound.

Objective: To determine the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in 10% DMSO and 90% corn oil)[14]

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 A498 cells (in saline or with Matrigel) into the flank of each mouse.[15]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Randomize mice into control and treatment groups.[15]

-

Treatment: Administer this compound (e.g., 67-150 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.[1][2]

-

Monitoring: Measure tumor volume with calipers and record animal body weight regularly (e.g., daily or bi-weekly).[15]

-

Endpoint: Euthanize mice when tumors reach the predetermined size limit. Excise tumors for further analysis.[15]

Conclusion

This compound is a potent anti-cancer agent identified through a K-Ras synthetic lethality screen. Its mechanism of action is complex, involving the inhibition of RNA Polymerase II and the JAK2/STAT3 pathway, as well as the activation of the pro-apoptotic JNK pathway. Both in vitro and in vivo studies have demonstrated its significant anti-tumor activity. The experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and similar compounds in a drug development pipeline. Further research is warranted to fully elucidate its direct molecular interactions and to identify predictive biomarkers for patient stratification in future clinical trials.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAS Synthetic Lethal Screens Revisited: Still Seeking the Elusive Prize? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodological approaches in application of synthetic lethality screening towards anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of RNA polymerase II as a trigger for the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. Phospho-JNK1/JNK2/JNK3 (Thr183, Thr183, Thr221) Polyclonal Antibody (BS-4163R) [thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. A498 Xenograft Model - Altogen Labs [altogenlabs.com]

Oncrasin-72: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

For Research and Drug Development Professionals

Disclaimer: The following information is a hypothetical case study for the fictional compound Oncrasin-72 and is intended for illustrative purposes only. The data and protocols presented are not from actual clinical or preclinical studies.

Introduction

This compound is an investigational, orally bioavailable, small molecule inhibitor targeting the KRAS G12C mutant protein. This mutation is a key driver in several difficult-to-treat cancers, including non-small cell lung cancer and colorectal cancer. By covalently binding to the cysteine residue of the G12C mutant, this compound locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound was evaluated through in vitro cell-based assays and in vivo tumor growth inhibition studies to determine its potency and efficacy.

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines harboring the KRAS G12C mutation.

Table 1: In Vitro IC50 of this compound in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 8.2 |

| MIA PaCa-2 | Pancreatic Cancer | 15.5 |

| SW1573 | Lung Squamous Cell Carcinoma | 12.8 |

| HCT-116 | Colorectal Carcinoma | >10,000 |

This compound demonstrates potent inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade for cell growth and proliferation.

Caption: this compound inhibits the MAPK signaling pathway.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Single-dose pharmacokinetic studies were conducted in mice and cynomolgus monkeys.

Table 2: Key Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) |

| Mouse | 10 | IV | - | - | 2,850 | 4.5 | - |

| Mouse | 30 | PO | 1,230 | 2.0 | 7,695 | 4.8 | 90 |

| Cynomolgus Monkey | 5 | IV | - | - | 3,100 | 6.2 | - |

| Cynomolgus Monkey | 10 | PO | 980 | 4.0 | 8,990 | 6.5 | 58 |

| Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve; T½: Half-life; F: Bioavailability. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol outlines the procedure for determining the IC50 of this compound.

Caption: Workflow for the in vitro cell proliferation assay.

Protocol Steps:

-

Cell Culture: KRAS G12C mutant cell lines (NCI-H358, MIA PaCa-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Plating: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Preparation: this compound was serially diluted in DMSO to create a range of concentrations.

-

Treatment: The diluted compound was added to the wells, and the plates were incubated for 72 hours.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

Protocol Steps:

-

Animal Model: Male BALB/c mice (8 weeks old) were used.

-

Dosing:

-

Intravenous (IV): A single dose of 10 mg/kg was administered via the tail vein as a solution in 20% Solutol HS 15 in saline.

-

Oral (PO): A single dose of 30 mg/kg was administered by oral gavage as a suspension in 0.5% methylcellulose.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected via the saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Conclusion

The preclinical data for this compound demonstrate potent and selective inhibition of KRAS G12C mutant cell lines and the associated downstream signaling pathways. The compound exhibits favorable pharmacokinetic properties in multiple species, including high oral bioavailability in mice. These findings support the continued development of this compound as a potential therapeutic agent for KRAS G12C-driven malignancies.

Unveiling the Potency of Oncrasin-72: An In-depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Oncrasin-72 (NSC-743380), a potent analogue of Oncrasin-1, has emerged as a significant small molecule in cancer research due to its pronounced antitumor activities. This technical guide synthesizes the available data on this compound, focusing on its cellular potency and mechanism of action. While direct quantitative binding affinity and kinetic data for a specific molecular target are not extensively detailed in the public domain, this document provides a comprehensive overview of its effects at a cellular level, the experimental approaches used for its characterization, and its impact on key signaling pathways.

Quantitative Cellular Potency

The antitumor activity of this compound has been primarily characterized through its growth-inhibitory effects on various cancer cell lines. The following tables summarize the reported potency metrics, offering a comparative view of its efficacy.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Compound | Metric | Concentration | Cell Lines | Reference |

| This compound (NSC-743380) | GI50 | ≤ 10 nM | Eight of the most sensitive cell lines from lung, colon, ovary, kidney, and breast cancers | [1] |

| This compound (NSC-743380) | Median IC50 | 10 nM - 1 µM | 30 of 102 tested cancer cell lines | [2] |

Table 2: Comparative Potency of Oncrasin-1 Analogues

| Compound Group | Observation | Reference |

| Hydroxymethyl Analogues | Ranged from equipotent to 100 times as potent as the corresponding aldehyde compounds. | [3] |

| Active Analogues | Approximately 40 out of 69 synthesized analogues were as potent as or more potent than Oncrasin-1 in tumor cells. | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through the modulation of multiple cancer-related pathways. It is identified as an inhibitor of RNA polymerase II, which leads to the suppression of critical downstream targets.[1][3][4] Furthermore, it has been shown to induce apoptosis through the activation of the JNK signaling pathway and the inhibition of the JAK2/STAT3 phosphorylation cascade, ultimately suppressing the expression of cyclin D1.[1]

Caption: Signaling pathway of this compound leading to apoptosis and inhibition of proliferation.

Experimental Protocols

The characterization of this compound and its analogues has relied on a series of established in vitro and in vivo experimental procedures.

A general approach for the synthesis of Oncrasin-1 analogues, including the precursors to this compound, involves the reaction of indole-3-carboxaldehyde or its analogues with a benzyl halide under alkaline conditions.[3] The resulting products can be further modified through reduction, oxidation, or other chemical reactions to generate a library of derivatives.[3]

Caption: General workflow for the synthesis and screening of Oncrasin analogues.

The primary method for evaluating the antitumor activity of this compound is the cell viability assay. This is often conducted using a large panel of cancer cell lines, such as the NCI-60 panel, to determine the compound's potency and selectivity.[1]

Key Steps:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Treated cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The 50% growth-inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

To elucidate the mechanism of action, Western blot analysis is employed to measure changes in protein expression and phosphorylation levels upon treatment with this compound.[1] This technique is crucial for confirming the compound's effects on targets like RNA polymerase II, JNK, and STAT3.[1]

References

- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RAS signaling and anti-RAS therapy: lessons learned from genetically engineered mouse models, human cancer cells, and patient-related studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Efficacy of Oncrasin-72 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-72, also known as NSC-743380, is a novel small molecule inhibitor with demonstrated potent in vitro antitumor activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its impact on cell viability, the underlying mechanism of action, and the experimental protocols used to ascertain these effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Data Presentation: In Vitro Efficacy of this compound

The in vitro antitumor activity of this compound was evaluated using the National Cancer Institute's (NCI) 60 human cancer cell line panel. The 50% growth-inhibitory concentration (GI₅₀) was determined for each cell line, revealing a broad spectrum of activity. This compound demonstrated high potency in a subset of cell lines derived from various cancer types, including lung, colon, ovary, kidney, and breast cancers.[1][2] For the eight most sensitive cell lines, the GI₅₀ was found to be less than or equal to 10 nM.[1][2]

Below is a summary of the GI₅₀ values for a selection of sensitive and resistant cancer cell lines, illustrating the differential sensitivity to this compound.

Table 1: In Vitro Efficacy of this compound (NSC-743380) in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Sensitivity |

| Highly Sensitive Lines | |||

| A498 | Renal Cancer | < 0.01 | Sensitive |

| H460 | Non-Small Cell Lung Cancer | < 0.01 | Sensitive |

| H157 | Non-Small Cell Lung Cancer | < 0.01 | Sensitive |

| OVCAR-3 | Ovarian Cancer | < 0.01 | Sensitive |

| HT29 | Colon Cancer | < 0.01 | Sensitive |

| SK-OV-3 | Ovarian Cancer | < 0.01 | Sensitive |

| UACC-62 | Melanoma | < 0.01 | Sensitive |

| MDA-MB-435 | Melanoma | < 0.01 | Sensitive |

| Moderately Sensitive Lines | |||

| MCF7 | Breast Cancer | 0.85 | Moderately Sensitive |

| 786-O | Renal Cancer | 1.2 | Moderately Sensitive |

| Resistant Lines | |||

| H1299 | Non-Small Cell Lung Cancer | > 10 | Resistant |

| H322 | Non-Small Cell Lung Cancer | > 10 | Resistant |

| MDA-MB-231 | Breast Cancer | > 10 | Resistant |

Note: The GI₅₀ values are based on data from published literature and the NCI-60 database. The eight most sensitive cell lines are reported to have a GI₅₀ ≤ 10 nM, the lowest concentration tested in the NCI screen.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism of action that culminates in the induction of apoptosis. Key molecular events include the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1]

Signaling Pathways Modulated by this compound

This compound treatment leads to the phosphorylation and activation of JNK, a key regulator of apoptosis. Concurrently, it inhibits the phosphorylation of JAK2 and its downstream target STAT3. The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This assay determines the growth inhibitory effect of this compound on cancer cell lines.

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol Details:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) for 48-72 hours.

-

Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol Details:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the JNK and STAT3 signaling pathways.

Protocol Details:

-

Cell Lysis: Treat cells with this compound (e.g., 1 µM) for the desired duration (e.g., 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, JNK, phospho-STAT3, STAT3, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent anticancer agent with significant in vitro activity against a broad range of cancer cell lines. Its mechanism of action, involving the dual modulation of the JNK and JAK2/STAT3 signaling pathways, presents a compelling rationale for its further development. The data and protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models.

References

Oncrasin-72: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncrasin-72 (also known as NSC-743380) is a potent synthetic analogue of oncrasin-1, a small molecule identified for its antitumor properties. Developed through lead compound optimization, this compound has demonstrated significant in vitro and in vivo antitumor activity across a range of human cancer cell lines, including those derived from lung, colon, ovarian, kidney, and breast cancers.[1] Mechanistically, this compound functions as an inhibitor of RNA polymerase II and exerts its anticancer effects through the modulation of multiple downstream signaling pathways.[1][2] This technical guide provides an in-depth analysis of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development efforts.

Core Mechanism of Action

The primary mechanism of action for this compound and its analogues is the inhibition of eukaryotic RNA polymerase II. Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1] This inhibition disrupts the transcription process, which is critical for the proliferation and survival of cancer cells, ultimately leading to apoptosis in sensitive cell lines.

Effects on Downstream Signaling Pathways

This compound induces its antitumor activity by modulating several key signaling pathways downstream of its primary target. The most significant effects are the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the JAK2/STAT3 signaling cascade.[1]

JNK Pathway Activation

Treatment with this compound leads to the pronounced activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[1] Sustained JNK activation is known to contribute to apoptosis. The antitumor activity of this compound is partially dependent on this JNK activation, as the use of a JNK-specific inhibitor can partially reverse the cell-killing effects of the compound.[1]

JAK2/STAT3 Pathway Inhibition

This compound effectively suppresses the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] The JAK/STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and invasion; its constitutive activation is a hallmark of many cancers.[1] Inhibition of this pathway by this compound is a key component of its anticancer mechanism. Overexpression of a constitutively active form of STAT3 partially diminishes the antitumor effects of this compound, confirming the pathway's importance.[1]

Effects on Other Key Proteins

In addition to the JNK and STAT3 pathways, this compound also modulates other critical cell signaling proteins:

-

Cyclin D1: Expression of this key cell cycle regulator is suppressed by this compound treatment.[1]

-

ERK Pathway: While JNK is a MAPK, the effect on the canonical ERK pathway appears to be secondary. Some ERK phosphorylation is induced by this compound, but an ERK inhibitor did not reverse its antitumor activity, suggesting this is not a primary mechanism of cell killing.[1]

-

PI3K/AKT Pathway: Current literature does not indicate that the PI3K/AKT pathway is a direct or primary target of this compound's antitumor activity.

The following diagram illustrates the primary signaling effects of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound

Data represents the 50% growth-inhibitory concentration (GI50) in various human cancer cell lines from the NCI-60 panel.

| Cell Line | Cancer Type | GI50 (µM) |

| Sensitive Lines | ||

| HOP-92 | Non-Small Cell Lung | < 0.01 |

| NCI-H23 | Non-Small Cell Lung | < 0.01 |

| OVCAR-3 | Ovarian | < 0.01 |

| OVCAR-4 | Ovarian | < 0.01 |

| A498 | Renal | < 0.01 |

| CAKI-1 | Renal | < 0.01 |

| UO-31 | Renal | < 0.01 |

| MDA-MB-435 | Melanoma | < 0.01 |

| Resistant Lines | ||

| A549/ATCC | Non-Small Cell Lung | > 100 |

| NCI-H460 | Non-Small Cell Lung | > 100 |

| OVCAR-8 | Ovarian | > 100 |

| 786-0 | Renal | > 100 |

Table 2: In Vivo Antitumor Activity in A498 Renal Tumor Xenografts

Data from nude mice bearing subcutaneous A498 tumors, assessed at day 66 post-treatment initiation.

| Treatment Group | Dose (mg/kg) | Outcome | Number of Tumor-Free Mice (n=8) |

| Vehicle Control | - | Progressive Tumor Growth | 0 |

| This compound | 67 | Complete Tumor Regression | 5 |

| This compound | 100 | Complete Tumor Regression | 7 |

| This compound | 150 | Complete Tumor Regression | 7 |

Table 3: Induction of Apoptosis by this compound

Percentage of apoptotic cells after 24-hour treatment with 1 µM this compound, determined by flow cytometry.

| Cell Line | Cancer Type | % Apoptotic Cells (Mean ± SD) |

| 786-O | Renal | 4.8 ± 0.5 |

| A498 | Renal | 26.5 ± 2.1 |

| MCF-7 | Breast | 28.5 ± 2.5 |

| MDA-MB-231 | Breast | 15.5 ± 1.5 |

Table 4: Qualitative Effects on Protein Phosphorylation and Expression

Summary of changes observed via Western blot analysis in sensitive cancer cell lines (e.g., A498, MCF-7) after treatment with this compound. Quantitative densitometry data was not reported in the cited literature.

| Protein Target | Effect of this compound | Signaling Pathway |

| p-RNA Pol II (CTD) | Strongly Downregulated | Transcription |

| p-JNK (Thr183/Tyr185) | Strongly Upregulated | MAPK/JNK |

| p-JAK2 | Downregulated | JAK/STAT |

| p-STAT3 (Tyr705) | Strongly Downregulated | JAK/STAT |

| p-STAT3 (Ser727) | Downregulated | JAK/STAT |

| Cyclin D1 | Downregulated | Cell Cycle |

| Cleaved Caspase-8 | Upregulated | Apoptosis |

| Cleaved Caspase-9 | Upregulated | Apoptosis |

| p-ERK | Slightly Upregulated | MAPK/ERK |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Viability (Sulforhodamine B Assay)

This assay determines cytotoxicity based on the measurement of cellular protein content.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

Compound Addition: Media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO). Plates are incubated for 72 hours.

-

Fixation: Cell monolayers are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing & Staining: Plates are washed four times with tap water and air-dried. 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Removal of Unbound Dye: Plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Data Acquisition: The optical density (OD) is measured at 510 nm using a microplate reader.

-

Analysis: The percentage of cell growth is calculated relative to untreated controls, and the GI50 value is determined from dose-response curves.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status.

Procedure:

-

Cell Culture and Lysis: Sensitive cell lines (e.g., A498, MCF-7) are treated with 1 µM this compound for specified times (e.g., 6, 12, 24 hours). Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated on a 4-20% Tris-glycine polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-JNK, p-STAT3, Cyclin D1, β-actin).

-

Washing and Secondary Antibody: The membrane is washed with TBST and then incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control.

In Vivo Xenograft Study

This protocol outlines the procedure for assessing the antitumor efficacy of this compound in a mouse model.

Procedure:

-

Cell Implantation: A498 human renal cancer cells (e.g., 5 x 10^6 cells in a suspension of media and Matrigel) are injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered intraperitoneally at specified doses (e.g., 67, 100, 150 mg/kg) on a defined schedule (e.g., daily for 5 days a week for 2 weeks). The control group receives a vehicle solution.

-

Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 66 days) or when tumors in the control group reach a maximum allowed size. Efficacy is evaluated based on tumor growth inhibition, tumor regression, and survival.

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Procedure:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 1 µM) or vehicle for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: Cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: Stained cells are analyzed immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

Structural Biology of Oncrasin-72: Unraveling the Architecture of a Novel Anti-Cancer Agent

A comprehensive analysis of the available structural and functional data for the potent anti-neoplastic compound Oncrasin-72 (NSC-743380) and its molecular targets.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: As of late 2025, detailed structural data for this compound, including its crystal structure or co-crystal structures with its biological targets, are not publicly available. This guide provides a comprehensive overview of the existing research on its chemical nature, mechanism of action, and cellular effects, laying the groundwork for future structural investigations.

Executive Summary

This compound, also known as NSC-743380, is a potent analog of Oncrasin-1, a small molecule identified for its synthetic lethality in the context of K-Ras mutations.[1] Extensive cellular and preclinical studies have demonstrated its significant antitumor activity across a range of cancer cell lines.[2][3] The primary mechanisms of action attributed to this compound are the inhibition of RNA polymerase II and the suppression of the JAK2/STAT3 signaling pathway.[2][3] Despite a growing body of literature on its biological functions, a critical gap remains in our understanding of the precise molecular interactions that govern its activity. This document consolidates the current knowledge, highlighting the established facts and the pressing need for structural elucidation to accelerate the development of this compound and its derivatives as next-generation cancer therapeutics.

Chemical Structure and Properties

This compound is a synthetic small molecule with the chemical name 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄ClNO | [4] |

| Molecular Weight | 271.74 g/mol | [4] |

| CAS Number | 92407-90-4 | [4] |

| Synonyms | NSC-743380 | [2] |

Mechanism of Action: A Dual Inhibitory Role

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily targeting two critical cellular processes: transcription and signal transduction.

Inhibition of RNA Polymerase II

A key mechanism of this compound is the suppression of RNA polymerase II (Pol II) activity.[2][5] Specifically, it has been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II.[2][5] The CTD is a crucial regulatory hub for the transcription cycle, and its phosphorylation status dictates the recruitment of various factors involved in transcription initiation, elongation, and RNA processing. By preventing CTD phosphorylation, this compound effectively stalls the transcription of a multitude of genes essential for cancer cell survival and proliferation.

Suppression of the JAK2/STAT3 Signaling Pathway

In addition to its effects on transcription, this compound has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular signals into the nucleus, playing a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby blocking the downstream signaling events that promote tumorigenesis.[2]

The following diagram illustrates the proposed signaling pathways affected by this compound.

Quantitative Data on Antitumor Activity

The in vitro cytotoxic activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The compound exhibits potent growth-inhibitory effects, particularly in a subset of cell lines derived from various cancer types.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| A498 | Renal | ≤ 10 | [2] |

| MDA-MB-231 | Breast | ≤ 10 | [2] |

| HT29 | Colon | ≤ 10 | [2] |

| OVCAR-3 | Ovarian | ≤ 10 | [2] |

| NCI-H226 | Lung | ≤ 10 | [2] |

| NCI-H522 | Lung | ≤ 10 | [2] |

| COLO 205 | Colon | ≤ 10 | [2] |

| KM12 | Colon | ≤ 10 | [2] |

Experimental Protocols

While specific protocols for the structural determination of this compound are not available, the following methodologies are representative of the key experiments cited in the literature to characterize its biological activity.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the growth-inhibitory effects of this compound on cancer cell lines.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.

-

Data Analysis: The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to assess the effect of this compound on the phosphorylation status of target proteins like JAK2 and STAT3.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3 and anti-STAT3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

The following workflow diagram illustrates the general process for evaluating the biological activity of this compound.

Future Directions and the Imperative for Structural Biology

The existing data provides a strong foundation for the therapeutic potential of this compound. However, to advance its development and enable rational drug design of more potent and selective analogs, the elucidation of its three-dimensional structure and its binding mode to its targets is paramount.

Key unanswered questions that structural biology can address include:

-

What is the precise binding site of this compound on RNA polymerase II?

-

How does this compound binding allosterically inhibit the phosphorylation of the CTD?

-

What is the nature of the interaction between this compound and JAK2 or STAT3?

-

Can the structural information be used to design derivatives with improved affinity, selectivity, and pharmacokinetic properties?

Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in answering these questions. Co-crystallization of this compound with its target proteins or relevant domains will provide atomic-level insights into the binding interface, revealing the key residues and interactions that drive its inhibitory activity. This structural information will be invaluable for structure-based drug design efforts aimed at optimizing the therapeutic profile of this promising anti-cancer agent.

Conclusion

This compound is a compelling anti-cancer compound with a novel dual mechanism of action targeting both transcription and key oncogenic signaling pathways. While its biological activity is well-documented, the absence of structural data represents a significant hurdle to its further development. A concerted effort to elucidate the structural basis of this compound's interactions with its targets is essential to unlock its full therapeutic potential and pave the way for a new class of targeted cancer therapies.

References

- 1. medrxiv.org [medrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Preclinical Data of Oncrasin-72

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-72 (also known as NSC-743380) is a potent analogue of oncrasin-1, a small molecule identified through synthetic lethality screening against K-Ras mutant tumor cells.[1][2] As a promising anti-cancer agent, this compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.[1][2] This technical guide provides a comprehensive overview of the early-stage preclinical data on this compound, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways implicated in cancer cell proliferation and survival. The core mechanism revolves around the inhibition of RNA polymerase II, which in turn triggers a cascade of downstream events culminating in apoptosis.[2]

Key mechanistic actions of this compound include:

-

Inhibition of RNA Polymerase II: this compound suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, a critical enzyme for transcription.[1][2] This inhibition disrupts gene expression and contributes to cell cycle arrest and apoptosis.

-

Activation of JNK Signaling: The compound induces the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Prolonged JNK activation is a known trigger for apoptotic cell death.

-

Inhibition of the JAK2/STAT3 Pathway: this compound inhibits the phosphorylation of JAK2 and STAT3, a key pathway involved in cell proliferation, survival, and differentiation.[1][2]

-

Suppression of Cyclin D1 Expression: As a downstream consequence of its effects on upstream signaling, this compound leads to the suppression of Cyclin D1 expression, a crucial regulator of the G1/S phase transition in the cell cycle.[1][2]

Data Presentation

The following tables summarize the quantitative data from early-stage preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cancer Cell Line Type | NCI-60 Panel (Most Sensitive) |

| GI50 (Concentration for 50% Growth Inhibition) | ≤ 10 nM |

Data derived from studies on the eight most sensitive cell lines in the NCI-60 panel.[1][3]

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Animal Model | Human Renal Cancer Cell Line (A498) Xenografts in Nude Mice |

| Dosage Range | 67 mg/kg to 150 mg/kg |

| Observed Effect | Complete tumor regression |

Treatment with this compound demonstrated a favorable safety profile and greater antitumor activity compared to its analogue, oncrasin-60.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (NCI-60 Panel)

-

Objective: To determine the in vitro anti-proliferative activity of this compound across a panel of human cancer cell lines.

-

Methodology:

-

Cell Plating: Cells from the NCI-60 panel were seeded in 96-well microtiter plates at their respective optimal densities and incubated for 24 hours.

-

Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells were then treated with the compound or vehicle control and incubated for a specified period (e.g., 48-72 hours).

-

Cell Viability Assessment: Cell viability was assessed using a sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized.

-

Data Analysis: The optical density was measured using a microplate reader, and the GI50 (concentration causing 50% growth inhibition) was calculated from dose-response curves.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

-

Methodology:

-

Cell Lysis: Cancer cells were treated with this compound at various concentrations and time points. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-JNK, total JNK, phospho-STAT3, total STAT3, Cyclin D1, and a loading control like β-actin). Subsequently, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands was quantified using image analysis software to determine the relative changes in protein expression or phosphorylation.

-

Flow Cytometry for Apoptosis

-

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

-

Methodology:

-

Cell Treatment: Cells were treated with this compound or a vehicle control for a specified duration.

-

Cell Staining: Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS). The cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using flow cytometry software.

-

Xenograft Tumor Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., A498 renal cancer cells) was subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size. The mice were then randomized into treatment and control groups. This compound, formulated in a suitable vehicle, was administered to the treatment group at various doses and schedules (e.g., intraperitoneal injection). The control group received the vehicle alone.

-

Tumor Measurement: Tumor volume was measured periodically using calipers.

-

Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Complete tumor regression was noted as a key outcome.

-

Toxicity Assessment: The general health and body weight of the mice were monitored throughout the study to assess for any treatment-related toxicity.

-

Mandatory Visualization

Caption: Mechanism of Action of this compound.

Caption: Western Blot Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Oncrasin-72: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncrasin-72 (also known as NSC-743380) is a potent analogue of oncrasin-1, identified through synthetic lethality screening on isogenic K-Ras mutant tumor cells.[1][2] It has demonstrated significant antitumor activity in a variety of cancer cell lines, including those derived from lung, colon, ovary, kidney, and breast cancers.[1][2] The mechanism of action of this compound involves the inhibition of RNA polymerase II, leading to the induction of JNK activation and the inhibition of STAT3 phosphorylation.[2][3] This dual activity disrupts critical cancer-related pathways, ultimately leading to apoptosis in sensitive cells.[1][2]

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is intended to serve as a resource for researchers and drug development professionals to facilitate the design of further preclinical and clinical studies. The guide includes a summary of quantitative data, detailed experimental protocols for solubility and stability testing, and visualizations of the compound's signaling pathway and experimental workflows.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Limited aqueous solubility can pose significant challenges in drug development. The following tables summarize the known solubility of this compound in various solvents.

Table 1: this compound Solubility in Organic Solvents

| Solvent | Concentration | Method | Notes |

| DMSO | 100 mg/mL (368.00 mM) | Not specified | Ultrasonic assistance is required. |

Table 2: this compound Formulation for In Vivo Studies

| Vehicle Composition | Solubility | Notes |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (9.20 mM) | A clear solution is obtained. |

Stability Data

Understanding the stability of a drug candidate is paramount for ensuring its quality, efficacy, and safety throughout its shelf life. Stability studies are conducted to evaluate how a substance is affected by various environmental factors such as temperature, humidity, and light.

Table 3: this compound Stability as a Powder

| Storage Temperature | Duration | Stability |

| -20°C | 3 years | Stable |

| 4°C | 2 years | Stable |

| 37°C | >14 days | Less than 5% of the compound remained. |

Table 4: this compound Stability in Stock Solutions

| Solvent | Storage Temperature | Duration | Stability |

| DMSO | -80°C | 6 months | Stable |

| DMSO | -20°C | 1 month | Stable |

| Solutol HS15 and ethyl alcohol | Room Temperature | At least 1 week | Stable |

| Solutol HS15, ethyl alcohol, and 0.9% NaCl | 37°C | 7 hours | More than 20% loss. |

Note on Stability: this compound has a tendency to form dimers, which can significantly reduce its anticancer activity.[4] A prodrug, oncrasin-266, has been developed to improve the physicochemical properties of this compound and has demonstrated greater stability in both powder and stock solution forms.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections describe the methodologies for key experiments.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

References

- 1. snscourseware.org [snscourseware.org]

- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Oncrasin-72: Application Notes and Protocols for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction